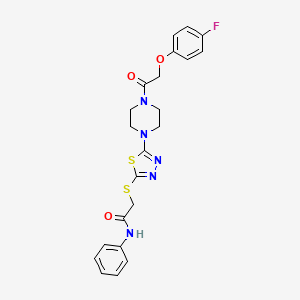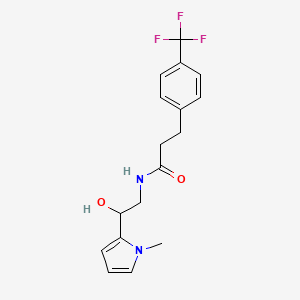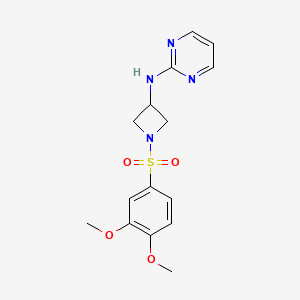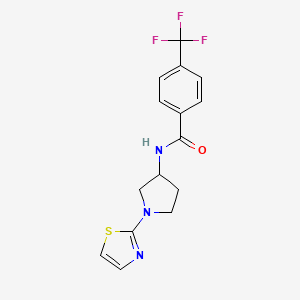
(E)-3-(4-((E)-(2,2-dimethylhydrazono)methyl)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-((E)-(2,2-dimethylhydrazono)methyl)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17FN2O and its molecular weight is 296.345. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-((E)-(2,2-dimethylhydrazono)methyl)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-((E)-(2,2-dimethylhydrazono)methyl)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
- Compounds with structural similarities to "(E)-3-(4-((E)-(2,2-dimethylhydrazono)methyl)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one" have been synthesized for various applications, including ligand development and complexation studies. For example, the synthesis of aryl-substituted triamidoamine ligands and their molybdenum(IV) complexes showcases the utility of such compounds in creating complex organometallic structures for catalysis and materials science (Greco et al., 1998).
Fluorescence and Sensing Applications
- Certain hydrazones derived from structural motifs similar to the compound have demonstrated significant utility in fluorescent "turn on" chemo-sensing of metal ions like Al3+, showcasing their potential in environmental monitoring and bioimaging. These compounds offer insights into the design of selective and sensitive probes for metal ions in various applications (Rahman et al., 2017).
Material Science and Photophysical Properties
- Research into the photophysical characteristics of similar compounds has been directed towards understanding their charge transfer properties, fluorescence, and potential in material sciences, including organic light-emitting diodes (OLEDs) and photovoltaic applications. These studies elucidate how molecular structure impacts photophysical behavior and charge transfer, contributing to the development of advanced materials for electronic and optoelectronic devices (Asiri et al., 2015).
Analytical and Biochemical Applications
- The structural analysis and properties of derivatives of the compound have been extensively studied, revealing detailed insights into molecular geometry, electronic states, and interactions. Such investigations are crucial for the development of analytical tools, biochemical sensors, and understanding the fundamental chemistry of these compounds (Najiya et al., 2014).
properties
IUPAC Name |
(E)-3-[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl]-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-21(2)20-13-15-5-3-14(4-6-15)7-12-18(22)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-7+,20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIXDUPRRXMFBY-BDPZUMOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-((E)-(2,2-dimethylhydrazono)methyl)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)
![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)
![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)
![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)


![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)
